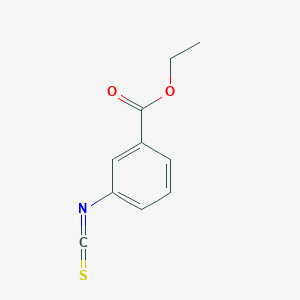

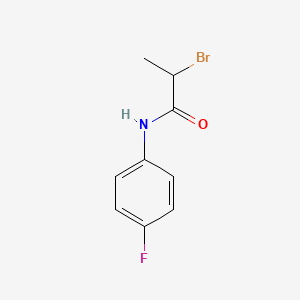

2-bromo-N-(4-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to "2-bromo-N-(4-fluorophenyl)propanamide" involves several steps, including bromination, amide formation, and sometimes, the introduction of fluorescent groups to enable further studies. For instance, a derivative containing a coumarin-based fluorescent group was synthesized, analyzed by NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the versatility of the propanamide backbone in supporting various substituents. The crystal structure of one such derivative belongs to the monoclinic system, showcasing the adaptability of the core structure to different spatial arrangements and the potential for further modification and application (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Derivatives of "2-bromo-N-(4-fluorophenyl)propanamide" participate in polymerization reactions when used as initiators. Their efficiency in initiating Atom Transfer Radical Polymerization (ATRP) of acrylates, for example, indicates their reactivity and potential utility in the synthesis of polymeric materials (Kulai & Mallet-Ladeira, 2016).

Wissenschaftliche Forschungsanwendungen

Fluorescent ATRP Initiator

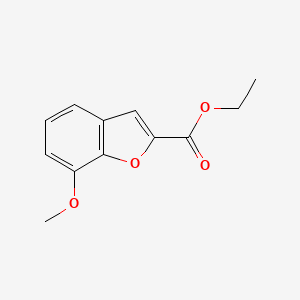

2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and found to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Study of Molecular Properties and Vibrational Frequencies

This compound was used to determine the molecular properties and provide an interpretation of the vibrational mode couplings of paracetamol analogues. It helped in assessing E/Z isomers, keto/enol unimolecular rearrangement, and prediction of transition state structures using Density Functional Theory (Viana et al., 2016).

Mutagenic Effect Study

2-bromo-propanamides, including a variant of 2-bromo-N-(4-fluorophenyl)propanamide, were prepared and tested for direct mutagenicity in Salmonella typhimurium TA 100, confirming the mutagenic activity of 2-bromo-N-benzyl-propanamide and highlighting the importance of chemical structure on mutagenicity (Dolzani et al., 1992).

Electrooptical Properties

Different substituents, including fluorine, were introduced into phenolic moieties of esters, revealing that 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates have useful electrooptical properties and low injected smectic tendencies (Gray & Kelly, 1981).

Analgesic Agent Evaluation

2-bromo-N-(4-fluorophenyl)propanamide analogues were investigated for their potential as analgesic agents, with a focus on dual inhibitory action against FAAH and cyclooxygenase, demonstrating significant anti-inflammatory and analgesic activity in animal pain models (Deplano et al., 2021).

Synthesis of Key Pharmaceutical Intermediates

This compound was used in the synthesis of key intermediates for various pharmaceuticals, demonstrating its versatility and importance in drug development processes (Zhang Yi-fan, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-N-(4-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPHUTLRFAVKHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336321 |

Source

|

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-fluorophenyl)propanamide | |

CAS RN |

905797-71-9 |

Source

|

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.